Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethylamino group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazole core. The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanyl acetate moiety is often added via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring, which can exhibit strong fluorescence properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE has shown promise as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound shares the thiophene and diphenylamino groups but differs in the presence of the malononitrile moiety.
Imidazole-containing compounds: These compounds feature a five-membered ring with nitrogen atoms, similar to the oxadiazole ring in PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE.
Uniqueness
The uniqueness of PROPAN-2-YL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Propan-2-yl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties. The dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited cytotoxic effects against pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines as determined by MTT assays .
2. Urease Inhibition
Another significant activity of this compound is its potential as a urease inhibitor:
- Urease Inhibition : Several studies have reported that compounds containing the oxadiazole moiety can effectively inhibit urease activity. This inhibition is crucial in managing conditions such as urease-related infections and gastric disorders .
3. Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties:
- Efficacy Against Pathogens : Studies indicate that these compounds possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of specific substituents on the oxadiazole ring significantly enhances this activity .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : By inhibiting enzymes such as urease, it disrupts critical metabolic pathways in pathogens.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)20-13(19)9-22-15-17-16-14(21-15)11-5-7-12(8-6-11)18(3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
IVUGBWFOMFNAFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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